molecular formula C21H19N3O2S2 B2761398 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-75-6

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2761398
CAS No.: 863594-75-6
M. Wt: 409.52
InChI Key: MLGBLUHCEUNYLI-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that combines multiple bioactive heterocyclic moieties. The thiazolo[5,4-b]pyridine scaffold is known for its broad spectrum of pharmacological activities, making this compound of significant interest in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The compound 2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with PI3Ks, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The interactions between this compound and PI3Ks are of inhibitory nature, leading to a decrease in the activity of these enzymes .

Cellular Effects

This compound influences cell function by inhibiting PI3Ks . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on PI3Ks can lead to changes in the behavior of cells, potentially influencing cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against PI3Ks, it is likely that this compound could have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are yet to be studied. Given its potent inhibitory activity against PI3Ks, it is likely that varying dosages of this compound could have different effects on cellular function .

Metabolic Pathways

Given its interaction with PI3Ks, it is likely that this compound could influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with PI3Ks, it is likely that this compound could have effects on its localization or accumulation .

Subcellular Localization

Given its interaction with PI3Ks, it is likely that this compound could be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. The process includes the construction of the thiazolo[5,4-b]pyridine scaffold, which can be achieved through the annulation of pyridine to thiazole derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques and computational chemistry to identify the most efficient pathways and conditions .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluorophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2,4-disubstituted thiazoles

Uniqueness

Compared to similar compounds, 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its unique combination of the thiazolo[5,4-b]pyridine scaffold and the benzenesulfonamide group. This combination enhances its pharmacological profile, making it a promising candidate for further research and development .

Biological Activity

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer biology.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2S2, with a molecular weight of approximately 409.5 g/mol. Its structure features a thiazolo[5,4-b]pyridine moiety linked to a benzenesulfonamide group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC21H19N3O2S2
Molecular Weight409.5 g/mol
CAS Number863594-75-6

The primary mechanism of action for this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting PI3K, the compound may induce apoptosis in cancer cells and inhibit tumor growth.

Key Findings:

  • Target : PI3K
  • Mode of Action : Inhibition of PI3K activity
  • Biochemical Pathways Affected : PI3K/AKT/mTOR pathway

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines by inducing apoptosis.

Case Study:
In a study involving human cancer cell lines (MCF7 breast cancer and NCI-H522 lung cancer), the compound demonstrated an IC50 value in the low micromolar range (approximately 3.6 nM), indicating strong inhibitory activity against PI3Kα .

Anti-inflammatory Effects

Beyond its anticancer potential, this compound also exhibits anti-inflammatory properties. The sulfonamide group enhances its ability to interact with inflammatory mediators.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo[5,4-b]pyridine scaffold through annulation techniques.

Synthetic Route Overview:

  • Starting Materials : Commercially available thiazole and pyridine derivatives.
  • Key Reactions : Annulation reactions to form the thiazolo[5,4-b]pyridine core.
  • Final Steps : Coupling reactions to attach the benzenesulfonamide moiety.

Future Directions

Further research is necessary to explore:

  • In vivo efficacy : Investigating the therapeutic potential in animal models.
  • Dosage optimization : Understanding how varying dosages affect biological activity.
  • Mechanistic studies : Elucidating detailed molecular interactions with PI3K and other biological targets.

Properties

IUPAC Name

2,4,5-trimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-10-15(3)19(11-14(13)2)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGBLUHCEUNYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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